molecular formula C7H12O B14748410 3,4-Dimethyl-3-penten-2-one CAS No. 684-94-6

3,4-Dimethyl-3-penten-2-one

Cat. No.: B14748410
CAS No.: 684-94-6
M. Wt: 112.17 g/mol
InChI Key: IZHBYIAZXCYIMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-3-penten-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to yield the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3-penten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dimethyl-3-penten-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3-penten-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the double bond in the pentene backbone can undergo electrophilic addition. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

684-94-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3,4-dimethylpent-3-en-2-one

InChI

InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3

InChI Key

IZHBYIAZXCYIMS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)C)C

Origin of Product

United States

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